2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide
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Overview
Description
2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide is a complex organic compound with a molecular formula of C18H15N3O6 and a molecular weight of 369.3 g/mol
Preparation Methods
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide involves multiple steps. The initial step typically involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline. This intermediate is then reacted with propargylamine to form N-(prop-2-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline. Finally, this compound is reacted with acetic anhydride to form the target compound.
Chemical Reactions Analysis
2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions: Reagents such as acetic anhydride, propargylamine, and phthalic anhydride are commonly used in its synthesis.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .
Comparison with Similar Compounds
Similar compounds include:
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.
The uniqueness of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide lies in its specific structure, which allows for unique interactions and applications in various fields of research .
Properties
Molecular Formula |
C18H17N3O5 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-8-19-16(23)10-26-14-5-3-4-11-12(14)9-21(18(11)25)13-6-7-15(22)20-17(13)24/h1,3-5,13H,6-10H2,(H,19,23)(H,20,22,24) |
InChI Key |
WMPOXAHBORTNGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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